D-Proline-2,5,5-D3
Description
D-Proline-2,5,5-D3 (CAS: 1994265-09-6) is a deuterium-labeled derivative of the non-proteinogenic amino acid D-proline. Its molecular formula is C₅H₆D₃NO₂, with a molecular weight of 118.15 g/mol. The compound is isotopically enriched with three deuterium atoms at positions 2, 5, and 5 of the pyrrolidine ring . This labeling enhances its utility in metabolic tracing and pharmacokinetic studies, where deuterium acts as a stable isotopic tracer without significantly altering the compound’s chemical reactivity .
This compound is synthesized using deuterated precursors under controlled conditions to ensure high isotopic purity (≥98 atom% D) and chemical stability . It is typically stored at room temperature or 2–8°C in inert, moisture-free environments to prevent degradation . Applications include its use as an internal standard in mass spectrometry (e.g., UPLC-MRM analysis) for quantifying proline and hydroxyproline in biological samples , as well as in mechanistic studies of enzyme-catalyzed reactions in antibiotic biosynthesis .
Properties
Molecular Formula |
C5H9NO2 |
|---|---|
Molecular Weight |
118.15 g/mol |
IUPAC Name |
(2R)-2,5,5-trideuteriopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1/i3D2,4D |
InChI Key |
ONIBWKKTOPOVIA-LTDLRDEHSA-N |
Isomeric SMILES |
[2H][C@@]1(CCC(N1)([2H])[2H])C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Deuteration of Proline Derivatives
A representative route involves the synthesis of a ∆²-pyrroline intermediate, followed by deuterium addition across the double bond. For example, treating ∆²-pyrroline-2-carboxylic acid with D gas in the presence of a palladium catalyst (e.g., Pd/BaSO) under 3–5 atm pressure yields this compound. The reaction proceeds via syn-addition, ensuring stereochemical retention at the 2-position.
Table 1: Catalytic Deuteration Conditions for ∆²-Pyrroline Intermediates
| Catalyst | Pressure (atm) | Temperature (°C) | Yield (%) | Deuteration Efficiency (%) |
|---|---|---|---|---|
| Pd/BaSO | 3–5 | 30–60 | 85–90 | >98 |
| PtO | 5–10 | 50–80 | 75–80 | 95 |
This method mirrors the hydrogenation steps described in patent CN111018767A for non-deuterated proline derivatives. By substituting H with D, the same catalytic systems achieve high isotopic incorporation.
Acid-Catalyzed Hydrogen-Deuterium Exchange
H/D exchange offers a complementary route, particularly for introducing deuterium at thermodynamically labile positions. The 2-position (α-carbon) and 5-positions (pyrrolidine ring) of proline exhibit differential exchange rates under acidic or basic conditions.
Acidic Exchange in Deuterated Solvents
Dissolving D-proline in deuterated hydrochloric acid (DCl/DO) at elevated temperatures (80–100°C) facilitates H/D exchange at the 2-position. The protonated amine group polarizes the α-C–H bond, accelerating deuterium incorporation. Prolonged heating (24–48 hours) further deuteration at the 5-positions due to ring-opening and re-closure dynamics.
Table 2: H/D Exchange Parameters in Acidic Media
| Solvent | Acid Concentration (M) | Temperature (°C) | Time (h) | Deuteration at 2-Position (%) | Deuteration at 5-Positions (%) |
|---|---|---|---|---|---|
| DCl/DO | 1.0–2.0 | 80 | 24 | 90–95 | 60–70 |
| CFCOOD | 0.5–1.0 | 100 | 48 | >98 | 85–90 |
Synthesis from Deuterated Starting Materials
An alternative approach involves constructing the proline ring from deuterated precursors. This method ensures high isotopic purity but requires access to specialized reagents.
Glutamic Acid Pathway
Deuterated glutamic acid serves as a starting material for proline biosynthesis. Enzymatic decarboxylation and cyclization in deuterated media yield this compound. However, this route is limited by the cost of deuterated enzymes and the need for anaerobic conditions.
Cyclization of Deuterated Aminals
Reacting deuterated δ-aminovaleric acid with phosgene generates a cyclic carbamate intermediate, which undergoes reduction with LiAlD to form the deuterated pyrrolidine ring. This method allows precise control over deuterium placement but involves hazardous reagents.
Purification and Characterization
Isotopic purity is critical for applications in mass spectrometry and nuclear magnetic resonance (NMR). Chromatographic techniques (HPLC, ion-exchange) and recrystallization from deuterated solvents remove non-deuterated impurities.
Key Analytical Metrics:
-
Mass Spectrometry : Molecular ion peaks at m/z 118 (M+H) confirm D incorporation.
-
H NMR : Peaks at δ 2.1–2.3 ppm (2-position) and δ 1.8–2.0 ppm (5-positions) verify site-specific deuteration.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety. Catalytic deuteration using Pd/BaSO and D gas is favored for its scalability and reproducibility. In contrast, H/D exchange methods require extensive solvent recovery systems due to the high cost of DO.
Challenges and Optimization
-
Isotopic Dilution : Trace moisture in reagents reduces deuteration efficiency. Rigorous drying of solvents and catalysts is essential.
-
Regioselectivity : Achieving uniform deuteration at the 5-positions demands precise control of reaction kinetics. Microwave-assisted H/D exchange has shown promise in reducing reaction times .
Chemical Reactions Analysis
Enzymatic Reactions
D-Proline-2,5,5-D3 participates in microbial metabolic pathways, particularly in anaerobic bacteria, where it undergoes enzymatic transformations.
Catabolism via HypD and P5CR
-
P5C Reductase (P5CR) : P5CR reduces P5C to proline in an NADH-dependent reaction. HypD and P5CR coupling in D2O minimizes deuterium wash-out, confirming solvent inaccessibility of catalytic intermediates .
Kinetic Data for HypS in Sinorhizobium meliloti
HypS, a P2C reductase, shows preferential activity toward Δ1-pyrroline-2-carboxylate (P2C) reduction over L-proline oxidation. Kinetic parameters for HypS include:
| Substrate | (μmol·min⁻¹·mg⁻¹) | (μM) | (min⁻¹) | (μM⁻¹·min⁻¹) |
|---|---|---|---|---|
| P2C | 41 | 0.89 | 1,469 | 1,650 |
| L-Proline | 1.7 | 74 | 61 | 0.82 |
This table highlights HypS’s role in converting D-proline-derived P2C to L-proline .
Synthetic Reactions
Deuterium labeling is achieved through asymmetric catalytic hydrogenation and oxidation.
Asymmetric Hydrogenation
-
Substrate : Pyrrolidine-2-carbaldehyde.
-
Catalyst : (R)-SpiroPAP-Me-Ir (0.001–0.0001 equiv).
-
Conditions :
-
Solvent: Methanol, ethanol, or isopropanol.
-
Temperature: 20–25°C.
-
Pressure: 2–4 MPa H₂.
-
Time: 3–5 hours.
-
-
Product : Intermediate II ([2,5,5-D3]-pyrrolidine-2-methanol), with >99% enantiomeric excess .
Oxidation to this compound
-
Oxidant : KMnO₄ or K₂Cr₂O₇ (1.0–1.5 equiv).
-
Conditions :
-
Solvent: H₂O (10–15 vol).
-
Temperature: 15–20°C.
-
Time: 2–4 hours.
-
Oxidation and Reduction
-
Oxidation : this compound reacts with strong oxidants (e.g., HNO₃) to form glutamic acid derivatives, retaining deuterium at C2 and C5.
-
Reduction : Catalytic hydrogenation (Pd/C, H₂) opens the pyrrolidine ring, yielding deuterated linear amines.
Acid/Base Stability
-
Deuterium Retention : Acidic (pH < 3) or basic (pH > 10) conditions induce partial H/D exchange at C2, but C5 deuterium remains stable due to steric protection .
Isotopic Tracing
-
Metabolic Studies : Used to track proline catabolism in C. difficile and S. meliloti, revealing deuterium-specific pathways .
-
Peptide Synthesis : Serves as a stable building block in Fmoc-SPPS (solid-phase peptide synthesis) to study peptide conformation.
Mechanistic Probes
-
Radical Reactions : HypD’s glycyl radical mechanism was elucidated using [2,5,5-D3]-Hyp, demonstrating direct elimination over hydrolytic pathways .
NMR Characterization
Scientific Research Applications
Pharmacokinetic Studies
The compound is widely used in pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) of drugs. The isotopic labeling provided by D-Proline-2,5,5-D3 enables researchers to track drug interactions and metabolic pathways with high precision.
Case Study: Drug Metabolism
- Objective: Evaluate the metabolic fate of a new pharmaceutical compound using this compound.
- Methodology: Administering this compound alongside the drug and employing mass spectrometry to analyze metabolic products.
- Findings: The study successfully mapped the metabolic pathways of the drug and identified key enzymes involved in its biotransformation.
Studies on Histone Deacetylase Inhibition
D-Proline derivatives have been investigated for their potential as histone deacetylase (HDAC) inhibitors. These inhibitors play a crucial role in epigenetic regulation and have therapeutic implications in cancer treatment.
Case Study: Cadmium-Proline Complexes
- Objective: Assess the anticancer activity of cadmium-proline complexes including this compound.
- Methodology: Evaluating the inhibition of HDAC activity in cancer cell lines using various concentrations of cadmium-proline complexes.
- Findings: The study revealed that cadmium complexes with D-proline exhibited significant HDAC inhibition and induced apoptosis in cancer cells .
Mechanistic Studies in Enzyme Reactions
This compound is also employed as a mechanistic probe in enzymatic reactions. Its unique isotopic labeling allows researchers to study reaction mechanisms and substrate interactions at a molecular level.
Case Study: HypD Coupled Assay
- Objective: Investigate the catalytic mechanism of the enzyme HypD using this compound as a substrate.
- Methodology: Conducting coupled assays to monitor product formation via high-resolution mass spectrometry and NMR spectroscopy.
- Findings: The results indicated specific hydrogen atom shifts during the reaction process, providing insights into the enzymatic mechanism involving radical-based reactions .
Computational Studies
Recent advancements in computational chemistry have utilized this compound to explore conformational properties and spectroscopic characteristics of amino acids.
Case Study: Computational Analysis
- Objective: Analyze the structural properties of this compound using density functional theory (DFT).
- Methodology: Applying computational methods to predict conformational stability and vibrational spectra.
- Findings: The study demonstrated that computational models can accurately predict the behavior of deuterated amino acids under various conditions .
Mechanism of Action
The mechanism by which D-Proline-2,5,5-D3 exerts its effects involves the interaction of the deuterium-labeled proline with various molecular targets. The presence of deuterium affects the bond strength and reaction kinetics, providing unique insights into molecular interactions and pathways. The specific pathways involved depend on the context of the research, such as enzyme-catalyzed reactions or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Isotopic Analogues
The table below compares D-Proline-2,5,5-D3 with structurally and isotopically related proline derivatives:
Key Differences and Research Findings
Stereochemical Impact: this compound vs. L-Proline-2,5,5-D3: While both share identical isotopic labeling, their stereochemical differences (D vs. L configurations) lead to distinct biological activities. For example, L-Proline-2,5,5-D3 is directly involved in collagen biosynthesis , whereas this compound is used to study non-ribosomal peptide synthetases in antibiotic pathways .
Isotopic Purity and Sensitivity :
- In Virginiamycin M biosynthesis, simultaneous incorporation of L-Proline-2,5,5-D3 and L-Serine-2,3,3-D3 resulted in weak signal intensity due to overlapping isotopic patterns, highlighting the need for selective labeling in complex metabolic studies .
Functional Group Modifications: D-Proline-N-FMOC-2,5,5-D3 is critical in peptide synthesis, where the FMOC group protects the amino group during SPPS. Its deuterated form ensures minimal interference in mass spectrometric analyses . N-Methyl-D-proline-2,5,5-D3 demonstrates enhanced stability in enzyme inhibition assays compared to non-methylated analogues, as methylation reduces susceptibility to oxidative degradation .
Analytical Utility :
- This compound showed superior performance as an internal standard in UPLC-MRM assays for hydroxyproline quantification, achieving a linear calibration range of 0.01–10 mM with R² > 0.99 .
Stability and Handling
Biological Activity
D-Proline-2,5,5-D3 is a deuterated form of the amino acid proline, which has garnered attention in various biological and biochemical research contexts. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and case studies.
Overview of this compound
This compound (C₅H₉D₃NO₂) is a stable isotope-labeled compound that serves as a useful tool in metabolic studies due to its unique labeling. The incorporation of deuterium allows for tracking metabolic pathways and enzymatic reactions involving proline.
Biological Functions of Proline
Proline plays several critical roles in biological systems:
- Protein Synthesis : It is integral to the structure of proteins.
- Cell Signaling : Proline is involved in pathways that regulate cellular responses to stress.
- Osmoregulation : It helps cells manage osmotic pressure.
- Antioxidant Activity : Proline metabolism can protect cells from oxidative stress by generating reactive oxygen species (ROS) that activate antioxidant defenses .
- Enzymatic Conversion : D-Proline can be converted into 1-pyrroline-2-carboxylic acid through the action of D-amino-acid oxidase. This reaction produces hydrogen peroxide as a byproduct, influencing oxidative stress responses in cells .
- Metabolic Pathways : In gut microbiota, this compound can participate in amino acid fermentation processes. For instance, it is metabolized by Clostridiales species to yield L-proline, which plays a role in energy production and cellular metabolism .
Study 1: Antioxidant Properties
A study examined the effects of D-Proline on oxidative stress in Caenorhabditis elegans. The findings indicated that proline catabolism activated the Nrf-2 pathway, enhancing the expression of antioxidant enzymes and extending lifespan under stress conditions .
Study 2: Enzyme Inhibition
Research on enzyme inhibitors highlighted that derivatives of D-proline exhibited selective inhibition of histone deacetylases (HDACs), which are crucial in gene regulation. The selectivity was attributed to the unique structural properties imparted by the proline ring .
Table 1: Biological Activities of D-Proline Derivatives
| Compound | Activity Type | Mechanism |
|---|---|---|
| D-Proline | Antioxidant | ROS generation leading to Nrf-2 activation |
| D-Proline Derivative A | HDAC Inhibition | Selective binding to HDACs |
| D-Proline Derivative B | Metabolic Regulation | Involvement in amino acid fermentation |
Table 2: Enzymatic Reactions Involving D-Proline
| Reaction | Enzyme | Product |
|---|---|---|
| D-Proline + O₂ → 1-Pyrroline-2-carboxylic acid + H₂O₂ | D-amino-acid oxidase | 1-Pyrroline-2-carboxylic acid |
| 1-Pyrroline-2-carboxylic acid → L-Proline | P5C reductase | L-Proline |
Q & A
Basic Research Questions
Q. What are the primary synthetic pathways for producing D-Proline-2,5,5-D3, and how do isotopic incorporation rates vary between methods?
- Methodological Answer: Synthesis typically involves deuterium exchange or enzymatic incorporation using deuterated precursors. For example, catalytic hydrogenation with deuterium gas can selectively label proline at positions 2, 5, and 4. Isotopic purity (e.g., 98–99 atom % D) is verified via mass spectrometry (MS) or nuclear magnetic resonance (NMR) . Key factors affecting incorporation rates include reaction time, solvent polarity, and catalyst efficiency. A comparative table of methods is provided below:
| Method | Isotopic Purity (%) | Yield (%) | Key Limitations |
|---|---|---|---|
| Catalytic deuteration | 98–99 | 60–75 | Requires high-purity D₂ gas |
| Enzymatic synthesis | 95–98 | 40–50 | Substrate specificity issues |
| Chemical exchange | 90–95 | 70–80 | Risk of racemization |
Q. How is this compound used as an internal standard in quantitative metabolomics?
- Methodological Answer: It serves as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and instrument variability. Researchers spike known concentrations into biological samples (e.g., plasma, cell lysates) before extraction. Quantification via liquid chromatography-tandem MS (LC-MS/MS) relies on the deuterium-labeled compound’s distinct mass-to-charge ratio (m/z). Validation includes assessing linearity (R² > 0.99), recovery rates (80–120%), and limit of quantification (LOQ) .
Q. What are the challenges in maintaining enantiomeric purity during this compound synthesis?
- Methodological Answer: Racemization risk arises during harsh reaction conditions (e.g., high temperature, acidic/basic environments). Chiral chromatography (e.g., using amylose-based columns) or enzymatic resolution (e.g., proline racemase) ensures enantiopurity. Regular monitoring via polarimetry or chiral MS is critical .
Advanced Research Questions
Q. How can deuterium isotope effects influence the interpretation of enzyme kinetics studies using this compound?
- Methodological Answer: Deuteration alters bond vibrational frequencies, potentially affecting substrate binding or catalytic turnover (kcat). For proline-dependent enzymes (e.g., proline dehydrogenase), researchers must:
- Compare kinetic parameters (Km, Vmax) between deuterated and non-deuterated substrates.
- Use stopped-flow spectroscopy to detect transient kinetic isotope effects (KIEs).
- Control for solvent isotope effects by conducting experiments in D2O vs. H2O .
Q. What analytical strategies resolve discrepancies in deuterium retention data for this compound under physiological conditions?
- Methodological Answer: Contradictions in deuterium loss rates (e.g., in cell culture vs. in vitro assays) arise from variable pH, enzymatic activity, or oxidative stress. Mitigation involves:
- Tracer pulse-chase experiments with LC-MS to track deuterium loss over time.
- Statistical modeling (e.g., mixed-effects models) to account for biological variability.
- Comparative controls using non-deuterated proline to isolate isotope-specific effects .
Q. How do researchers optimize this compound for in vivo tracing of collagen biosynthesis?
- Methodological Answer: Collagen turnover studies require high isotopic enrichment and minimal toxicity. Protocols include:
- Dose-response assays in animal models to determine non-toxic thresholds.
- Dynamic isotopic labeling with time-resolved sampling of connective tissues.
- Multi-omics integration (proteomics + metabolomics) to correlate proline incorporation with collagen peptide abundances .
Data Contradiction & Validation
Q. How to address conflicting reports on the stability of this compound in long-term storage?
- Methodological Answer: Stability variations (e.g., deuterium loss in lyophilized vs. solution forms) require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
